Butyl N-phenylcarbamate

Overview

Description

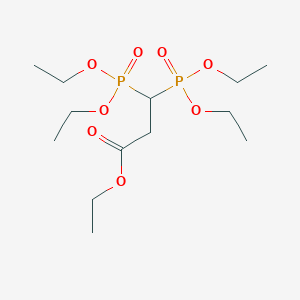

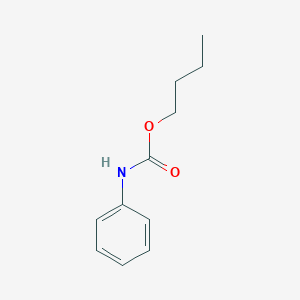

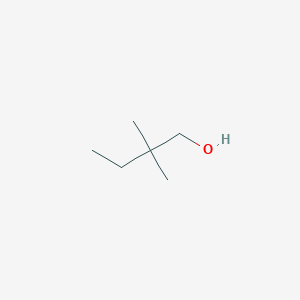

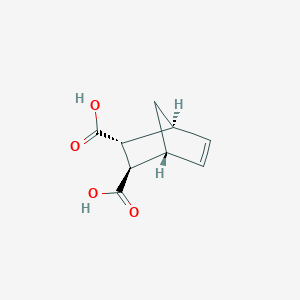

“Butyl N-phenylcarbamate” is an organic compound with the molecular formula C11H15NO2 . It is derived from carbamic acid .

Synthesis Analysis

The synthesis of “Butyl N-phenylcarbamate” can be achieved by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . Another method involves the alcoholysis of carbamoyl chlorides or the reaction of chloroformates with amines .

Molecular Structure Analysis

The molecular structure of “Butyl N-phenylcarbamate” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is IAZMIVQLMAXXLT-UHFFFAOYSA-N .

Chemical Reactions Analysis

“Butyl N-phenylcarbamate” can participate in various chemical reactions. For instance, it can be involved in the synthesis of carbamates via the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .

Physical And Chemical Properties Analysis

“Butyl N-phenylcarbamate” has a molecular weight of 193.24 . Its predicted density is 1.083±0.06 g/cm3 . The melting point is 65.5 °C, and the boiling point ranges from 126-160 °C under a pressure of 1 Torr .

Scientific Research Applications

Enzymatic Kinetic Resolution

The compound has been used in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction . The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .

Intermediate to Chiral Organoselenanes and Organotelluranes

Butyl N-phenylcarbamate is a key intermediate to chiral organoselenanes and organotelluranes . These compounds have drawn the attention of the scientific community due to their biological properties .

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate Derivatives

A series of new tert-butyl 2-(substituted benzamido)phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid . These compounds were obtained in excellent yields .

Anti-inflammatory Activity

The synthesized tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were evaluated for in vivo anti-inflammatory activity . Most of the compounds exhibited a promising anti-inflammatory activity within 9 to 12 hours .

Docking Studies

In addition to experimental results, in silico docking studies were used as a tool to verify and expand the experimental outcomes . This helps in understanding the interaction of the compound with the target protein.

Reaction with DMC

The compound has been investigated for its reaction with Dimethyl Carbonate (DMC) catalyzed by acid–base bifunctional ionic liquids .

Safety and Hazards

Mechanism of Action

Target of Action

Butyl N-phenylcarbamate, also known as sec.-Butyl N-phenyl carbamate , is a chemical compound with the molecular formula C11H15NO2

Mode of Action

For instance, some carbamates inhibit the action of enzymes, leading to an accumulation of certain substances in the body .

Biochemical Pathways

For example, carbamates that inhibit certain enzymes can disrupt the normal metabolic processes in the body .

Action Environment

The action, efficacy, and stability of Butyl N-phenylcarbamate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .

properties

IUPAC Name |

butyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIMKJROOYMUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165422 | |

| Record name | Phenylcarbamic acid butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl N-phenylcarbamate | |

CAS RN |

1538-74-5 | |

| Record name | Phenylcarbamic acid butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl carbanilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylcarbamic acid butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl carbanilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a notable application of Butyl N-phenylcarbamate in chemical synthesis?

A1: Butyl N-phenylcarbamate is identified as a product in the oxidative carbonylation of aniline. This reaction, utilizing cobalt-based catalytic systems, yields Butyl N-phenylcarbamate alongside N,N′-diphenylurea. [, ]

Q2: Are there alternative methods for synthesizing Butyl N-phenylcarbamate beyond oxidative carbonylation?

A2: Yes, research highlights a direct synthesis route for carbamates, including Butyl N-phenylcarbamate. This method utilizes carbon dioxide and amines in the presence of titanium alkoxides like titanium n-butoxide (Ti(OnBu)4). This approach offers a near-quantitative yield (99%) of Butyl N-phenylcarbamate from aniline under relatively mild conditions (20 minutes, 5 MPa CO2 pressure). Importantly, the titanium n-butoxide catalyst can be recovered and reused in subsequent reactions. []

Q3: What insights do we have into the molecular structure of Butyl N-phenylcarbamate?

A3: While specific structural data for Butyl N-phenylcarbamate isn't provided in the research excerpts, we can infer information from related compounds. For instance, the crystal structure of 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate reveals that terminal phenyl rings within the molecule adopt a dihedral angle of 86.3°. Furthermore, the crystal packing is influenced by N—H⋯O hydrogen bonds, leading to the formation of chains along the [] direction. These chains further organize into parallel C(4) and R 1 2(6) graph-set motifs. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)